1-({1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}methyl)-1H-1,2,3-triazole-4-carboxylic acid
Description
1-({1-[(tert-Butoxy)carbonyl]pyrrolidin-2-yl}methyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring:
- A pyrrolidine ring (5-membered nitrogen-containing cycle) with a tert-butoxycarbonyl (Boc) protecting group at the 1-position.
- A 1,2,3-triazole ring linked to the pyrrolidine via a methylene bridge.
- A carboxylic acid substituent at the 4-position of the triazole.
This structure positions the compound as a versatile intermediate in medicinal chemistry, particularly in peptide synthesis and drug discovery, where the Boc group facilitates amine protection, and the triazole-carboxylic acid moiety enables click chemistry or metal coordination .
Properties
IUPAC Name |
1-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4/c1-13(2,3)21-12(20)17-6-4-5-9(17)7-16-8-10(11(18)19)14-15-16/h8-9H,4-7H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIXGBZODIXQNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CN2C=C(N=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}methyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps. One common method includes the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .
Industrial Production Methods
the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of flow microreactor systems for efficient introduction of the tert-butoxycarbonyl group .
Chemical Reactions Analysis
Types of Reactions
1-({1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}methyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate for oxidation reactions.
Reducing Agents: Lithium aluminum hydride for reduction reactions.
Nucleophiles: Various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.
Scientific Research Applications
Anticancer Properties
Research indicates that triazole derivatives exhibit significant anticancer activity. For instance, compounds structurally related to 1H-1,2,3-triazole have been shown to possess selective cytotoxicity against various cancer cell lines. A study demonstrated that triazole-containing compounds can inhibit cell proliferation in human leukemic T-cells at nanomolar concentrations . The mechanism often involves interference with cell cycle progression and induction of apoptosis.
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. Studies have reported that derivatives of triazole exhibit activity against a range of pathogens, including bacteria and fungi. The incorporation of functional groups such as the pyrrolidine moiety enhances their efficacy by improving solubility and bioavailability .
Enzyme Inhibition
The compound has potential as an inhibitor of various enzymes. For example, derivatives of triazoles have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of neurodegenerative diseases like Alzheimer's . Molecular docking studies suggest strong binding interactions between these compounds and the active sites of these enzymes.
Case Study 1: Anticancer Activity
In a recent study published in a peer-reviewed journal, researchers synthesized several triazole derivatives and evaluated their anticancer properties against breast cancer cell lines. The results indicated that compounds similar to 1-({1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}methyl)-1H-1,2,3-triazole-4-carboxylic acid exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of triazole derivatives against resistant strains of bacteria. The findings revealed that certain modifications to the triazole ring significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli . This suggests that this compound could be a lead compound for developing new antibiotics.
Comparative Analysis of Triazole Derivatives
Mechanism of Action
The mechanism of action of 1-({1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}methyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ring Size and Conformational Flexibility
- Piperidine Analogs (e.g., 1-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid, CAS 1707563-16-3):
Substituent Modifications
- Fluorinated Derivatives (e.g., 1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid, CAS 2044903-03-7): The difluoromethyl group on the triazole enhances lipophilicity and metabolic stability, improving pharmacokinetic profiles compared to the non-fluorinated target compound .
- Aromatic Substituents (e.g., 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid): The 2-aminophenyl group confers antibacterial activity against Vibrio cholerae (MIC = 8 µg/mL), suggesting that similar modifications to the target compound could expand its bioactivity .
Physicochemical Properties
| Compound (CAS) | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| Target Compound | C₁₄H₂₁N₅O₄* | ~347.35 g/mol | Boc-protected pyrrolidine, triazole-carboxylic acid |
| Piperidine Analog (1707563-16-3) | C₁₅H₂₃N₅O₄ | 361.38 g/mol | Increased flexibility, similar solubility |
| Azetidine Analog (1529035-77-5) | C₁₁H₁₆N₄O₄ | 268.27 g/mol | High ring strain, lower stability |
| Difluoromethyl Analog (2044903-03-7) | C₁₃H₁₈F₂N₄O₄ | 332.31 g/mol | Enhanced lipophilicity, metabolic stability |
*Exact formula inferred from structural analogs in –14.
Stability and Reactivity
- Boc Group Stability : The Boc group in the target compound is stable under basic conditions but cleaved by acids (e.g., trifluoroacetic acid), enabling deprotection in downstream reactions.
- Comparison with Acetyl-Protected Analogs (e.g., 1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid): Acetyl groups offer less steric hindrance but inferior acid stability, limiting their utility in multi-step syntheses .
Biological Activity
1-({1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}methyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 1824433-65-9) is a complex organic compound notable for its diverse biological activities. Its unique structural features, including a pyrrolidine ring and a triazole moiety, contribute to its interaction with various biological targets, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 296.32 g/mol. The structural configuration includes:
- Pyrrolidine ring : Enhances binding interactions.
- Triazole ring : Critical for forming hydrogen bonds and coordinating with metal ions in enzyme active sites.
- Tert-butoxycarbonyl group : Provides stability during biochemical processes.
The biological activity of this compound primarily involves:
- Enzyme inhibition : The triazole moiety facilitates binding to enzyme active sites, inhibiting their activity.
- Modulation of receptor functions : The compound may act as an allosteric modulator affecting receptor signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
Anticancer Activity
Studies have shown that derivatives containing the triazole moiety can inhibit cancer cell proliferation. For instance, compounds similar to this triazole derivative have been evaluated for their anticancer properties in various cell lines.
| Compound | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | HepG2 (liver cancer) | <10 | |
| Compound B | A431 (skin cancer) | 5.5 | |
| 1-(tert-butoxycarbonyl)-2-pyrrolidinyl-(triazole)-4-carboxylic acid | MCF7 (breast cancer) | 8.0 |
Antimicrobial Activity
The compound's triazole structure contributes to its antimicrobial properties by disrupting microbial cell wall synthesis or interfering with metabolic pathways.
Case Studies
Several studies highlight the biological efficacy of related compounds:
- Inhibition of Enzyme Activity : A study demonstrated that triazole derivatives could act as mixed-type inhibitors for butyrylcholinesterase (BuChE), indicating potential applications in treating Alzheimer's disease. The binding studies revealed strong interactions with the enzyme's active site .
- Antiproliferative Effects : In vitro studies on various cancer cell lines have shown that the compound can induce apoptosis and inhibit cell cycle progression, suggesting its potential as a chemotherapeutic agent .
- Molecular Docking Studies : Computational studies have indicated favorable binding affinities between this compound and key biological targets, further supporting its role as a potential drug candidate .
Q & A
Q. What are optimized synthetic routes for 1-({1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}methyl)-1H-1,2,3-triazole-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving copper-catalyzed azide-alkyne cycloaddition (CuAAC) or palladium-mediated coupling. For example, tert-butyl-protected pyrrolidine intermediates (e.g., tert-butyl-3-azidopyrrolidine-1-carboxylate) can react with propargyl derivatives under inert atmospheres (40–100°C, 5.5–17 h), followed by hydrolysis to yield the carboxylic acid . Yield optimization requires precise control of stoichiometry, solvent (e.g., DMF, THF), and catalyst loading (e.g., Pd(OAc)₂, CuCl₂) . Post-reaction purification via column chromatography (ethyl acetate/cyclohexane gradients) or recrystallization improves purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies regioselectivity of the triazole ring (1H-1,2,3-triazole vs. 2H-1,2,3-triazole) and tert-butoxycarbonyl (Boc) group integrity. For instance, tert-butyl protons appear as a singlet at ~1.3–1.5 ppm, while triazole protons resonate at 7.5–8.5 ppm .
- IR Spectroscopy : Confirm Boc (C=O stretch at ~1680–1765 cm⁻¹) and carboxylic acid (broad O-H stretch at 2500–3300 cm⁻¹) functionalities .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₄H₂₁N₅O₄: 348.15 g/mol) and fragmentation patterns (e.g., loss of tert-butyl group: -56 Da) .
Q. What purification strategies are recommended to isolate this compound from byproducts?
- Methodological Answer : After synthesis, crude mixtures often contain unreacted azides or alkynes. Sequential purification steps include:
- Liquid-Liquid Extraction : Use dichloromethane/water to remove polar impurities.
- Column Chromatography : Silica gel with gradient elution (e.g., 1:1 ethyl acetate/hexane) resolves triazole derivatives from Boc-protected intermediates .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>98%) .
Advanced Research Questions
Q. How does the steric and electronic environment of the pyrrolidine ring influence the compound’s reactivity in click chemistry applications?
- Methodological Answer : The tert-butoxycarbonyl group on pyrrolidine introduces steric hindrance, reducing undesired side reactions (e.g., triazole isomerization). Computational modeling (DFT) reveals that electron-withdrawing effects of the carboxylic acid enhance electrophilicity at the triazole C-4 position, favoring nucleophilic additions. Solvent polarity (e.g., DMSO vs. THF) further modulates reaction kinetics .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Thermal Stability : Decomposition occurs >150°C, releasing CO₂ (from Boc group) and forming pyrrolidine byproducts. Thermogravimetric analysis (TGA) quantifies mass loss .
- pH Stability : The carboxylic acid is stable at pH 2–6 but undergoes decarboxylation at pH >7. Buffer solutions (e.g., phosphate, acetate) are recommended for aqueous studies .
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group .
Q. How can computational methods (e.g., DFT, molecular docking) predict biological interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites for target binding .
- Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., carbonic anhydrase) by aligning the triazole’s π-system with aromatic residues (e.g., Phe, Tyr). Binding affinity (ΔG) correlates with substituent bulkiness on the pyrrolidine ring .
Q. How to resolve contradictions in reported synthetic yields or spectral data across studies?
- Methodological Answer :
- Reproducibility Checks : Standardize reaction conditions (e.g., catalyst batch, solvent purity) and validate NMR referencing (e.g., TMS vs. residual solvent peaks) .
- Cross-Validation : Compare experimental IR/MS data with computational predictions (e.g., Gaussian 16) to identify anomalies .
- Controlled Experiments : Systematically vary one parameter (e.g., temperature) while holding others constant to isolate yield-limiting factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
